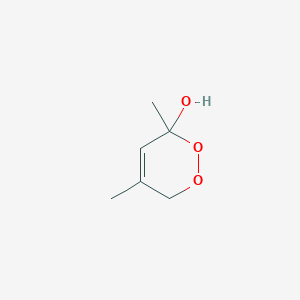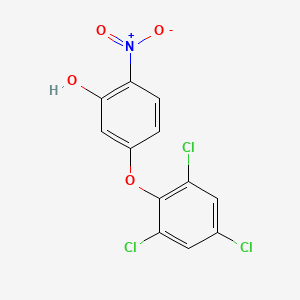
1,5-Dimethyl-1,5-diazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-1,5-diazocane is an organic compound that belongs to the class of cyclic diamines It is a derivative of 1,5-diazocane, where two methyl groups are attached to the nitrogen atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1,5-diazocane can be synthesized through several methodsThe reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,5-Dimethyl-1,5-diazocane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-1,5-diazocane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This property is exploited in catalysis and coordination chemistry. Additionally, the presence of methyl groups on the nitrogen atoms can influence the compound’s binding affinity and selectivity towards specific biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diazacyclooctane: A cyclic diamine with a similar structure but without the methyl groups.
1,4-Diazacycloheptane: Another cyclic diamine with a different ring size.
Piperazine: A well-known cyclic diamine with a six-membered ring.
Uniqueness
1,5-Dimethyl-1,5-diazocane is unique due to the presence of methyl groups on the nitrogen atoms, which can significantly influence its chemical reactivity and binding properties. This structural modification enhances its potential as a ligand in coordination chemistry and as a building block in the synthesis of biologically active molecules.
Propriétés
Numéro CAS |
61134-92-7 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1,5-dimethyl-1,5-diazocane |
InChI |
InChI=1S/C8H18N2/c1-9-5-3-7-10(2)8-4-6-9/h3-8H2,1-2H3 |
Clé InChI |
KHYAYIBAYNLQMW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
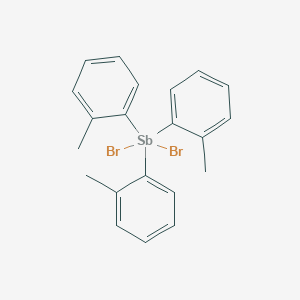
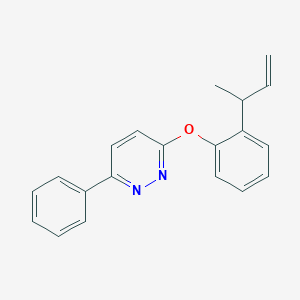
![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
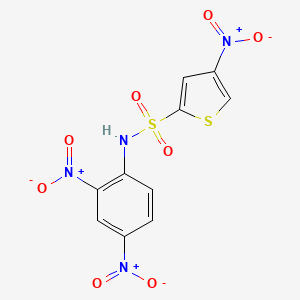


![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)
